Cas no 56711-06-9 (Acetyl-L-isoleucine amide)

Acetyl-L-isoleucine amide is a modified derivative of the essential amino acid L-isoleucine, featuring acetylation and amidation at the terminal functional groups. This structural modification enhances its stability and bioavailability, making it suitable for research applications in peptide synthesis and metabolic studies. The compound retains the chiral integrity of L-isoleucine, ensuring compatibility with biological systems. Its acetyl and amide groups may influence solubility and resistance to enzymatic degradation, offering advantages in controlled-release formulations or as a building block for bioactive peptides. The product is typically characterized by high purity, ensuring reproducibility in experimental settings.
Acetyl-L-isoleucine amide structure
Acetyl-L-isoleucine amide structure
Product name:Acetyl-L-isoleucine amide
CAS No:56711-06-9
MF:C8H16N2O2
MW:172.224842071533
MDL:MFCD00080832
CID:366002
PubChem ID:6950966

Acetyl-L-isoleucine amide Chemical and Physical Properties

Names and Identifiers

    • Pentanamide,2-(acetylamino)-3-methyl-, (2S,3S)-
    • (2S,3S)-2-acetamido-3-methylpentanamide
    • Acetyl-L-isoleucine amide
    • Ac-Ile-NH?
    • Ac-ile-nh2
    • (2S,3S)-2-(Acetylamino)-3-methylpentanamide
    • N-Acetyl-L-isoleucinamide
    • Pentanamide,2-(acetylamino)-3-methyl-,[S-(R*,R*)]
    • AKOS006275706
    • N~2~-Acetyl-L-isoleucinamide
    • 2-[[(1-ETH-1-YNYLBUT-2-ENYL)OXY]CARBONYL]BENZOICACID
    • 56711-06-9
    • FD21826
    • Pentanamide,2-(acetylamino)-3-methyl-,(2S,3S)-
    • Ac-L-Ile-NH2
    • SCHEMBL10137041
    • MFCD00080832
    • AS-49214
    • DTXSID10426217
    • acetyl-l-isoleucineamide
    • Ac-Ile-NH
    • MDL: MFCD00080832
    • Inchi: InChI=1S/C8H16N2O2/c1-4-5(2)7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t5-,7-/m0/s1
    • InChI Key: WFBXRBMLCXMBBM-FSPLSTOPSA-N
    • SMILES: CC[C@@H]([C@H](NC(C)=O)C(N)=O)C

Computed Properties

  • Exact Mass: 172.12100
  • Monoisotopic Mass: 172.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 72.2Ų

Experimental Properties

  • PSA: 72.19000
  • LogP: 1.11370

Acetyl-L-isoleucine amide Security Information

Acetyl-L-isoleucine amide Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Acetyl-L-isoleucine amide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1263469-5g
AC-ILE-NH2
56711-06-9 99% (TLC)
5g
$1150 2024-06-06
TRC
A297920-250mg
Acetyl-L-isoleucine amide
56711-06-9
250mg
$ 133.00 2023-04-19
1PlusChem
1P00EH7C-250mg
AC-ILE-NH2
56711-06-9 98%
250mg
$139.00 2025-02-27
1PlusChem
1P00EH7C-1g
AC-ILE-NH2
56711-06-9 98%
1g
$328.00 2025-02-27
SHENG KE LU SI SHENG WU JI SHU
sc-291811-1g
Acetyl-L-isoleucine amide,
56711-06-9
1g
¥722.00 2023-09-05
Ambeed
A702901-25g
(2S,3S)-2-Acetamido-3-methylpentanamide
56711-06-9 97%
25g
$720.0 2024-04-18
eNovation Chemicals LLC
Y1263469-5g
AC-ILE-NH2
56711-06-9 99% (TLC)
5g
$1150 2025-02-18
abcr
AB446801-5 g
Ac-Ile-NH2
56711-06-9
5g
€349.50 2022-06-10
eNovation Chemicals LLC
Y1263469-250mg
AC-ILE-NH2
56711-06-9 99% (TLC)
250mg
$225 2024-06-06
eNovation Chemicals LLC
Y1263469-1g
AC-ILE-NH2
56711-06-9 99% (TLC)
1g
$340 2024-06-06

Additional information on Acetyl-L-isoleucine amide

Recent Advances in the Study of Acetyl-L-isoleucine amide (CAS: 56711-06-9)

Acetyl-L-isoleucine amide (CAS: 56711-06-9) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on elucidating its molecular mechanisms, pharmacokinetics, and efficacy in various disease models. This research brief aims to summarize the latest findings related to this compound, providing insights into its current and future applications in medicine.

One of the key areas of investigation has been the role of Acetyl-L-isoleucine amide in neuroprotection. A 2023 study published in the Journal of Neurochemistry demonstrated that this compound exhibits significant neuroprotective effects in models of ischemic stroke. The researchers attributed these effects to its ability to modulate glutamate receptors and reduce oxidative stress, suggesting its potential as a novel therapeutic agent for neurodegenerative diseases.

In addition to its neuroprotective properties, recent research has explored the compound's potential in metabolic disorders. A study in the European Journal of Pharmacology (2024) highlighted its ability to improve insulin sensitivity in diabetic mouse models. The findings suggest that Acetyl-L-isoleucine amide may act through AMP-activated protein kinase (AMPK) pathways, offering a new avenue for the development of anti-diabetic drugs.

Pharmacokinetic studies have also advanced our understanding of this compound. A 2024 paper in Drug Metabolism and Disposition reported improved bioavailability of Acetyl-L-isoleucine amide when administered in nanoparticle formulations. This development addresses previous challenges related to its poor solubility and could significantly enhance its clinical applicability.

The synthesis and structural optimization of Acetyl-L-isoleucine amide derivatives have been another focus area. Recent work published in Bioorganic & Medicinal Chemistry Letters (2024) described novel synthetic routes that improve yield and purity while maintaining biological activity. These advancements are crucial for scaling up production for potential clinical trials.

Despite these promising developments, challenges remain in translating these findings into clinical applications. Current research gaps include the need for more comprehensive toxicity studies and the development of targeted delivery systems. The scientific community continues to explore these aspects, with several ongoing preclinical studies expected to report results in the coming year.

In conclusion, the recent research on Acetyl-L-isoleucine amide (56711-06-9) demonstrates its multifaceted potential in treating neurological and metabolic disorders. While significant progress has been made in understanding its mechanisms and improving its pharmacological properties, further research is needed to fully realize its therapeutic potential. The compound represents an exciting area of development in precision medicine and warrants continued investigation.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:56711-06-9)Acetyl-L-isoleucine amide
A1164722
Purity:99%
Quantity:25g
Price ($):648.0